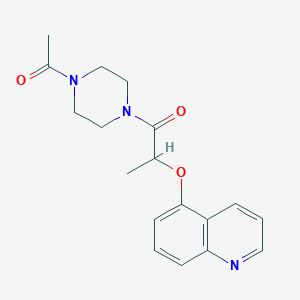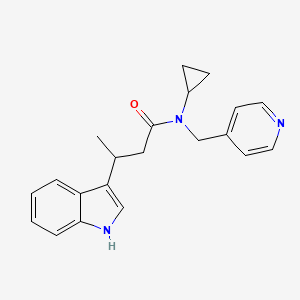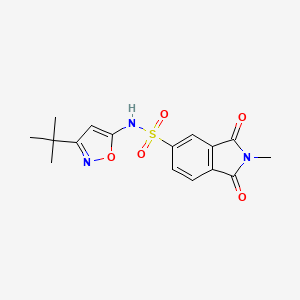![molecular formula C16H22N4O B6972824 7-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one](/img/structure/B6972824.png)
7-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one typically involves multiple steps, starting with the preparation of the core naphthyridinone structure. One common approach is the condensation of appropriate starting materials, such as 1-ethyl-3,5-dimethylpyrazole-4-carboxaldehyde and a suitable amine, followed by cyclization and further functionalization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would involve careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways, and its derivatives may have applications in drug discovery.
Medicine
The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for therapeutic development.
Industry
In the industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 7-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: : These compounds share structural similarities and are known for their biological activities.
Pyrazole derivatives: : These compounds also contain the pyrazole ring and have been studied for their medicinal properties.
Naphthyridinone derivatives: : Other compounds in this class have been explored for their diverse applications in chemistry and medicine.
Uniqueness
7-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one stands out due to its specific structural features and the potential applications that arise from them. Its unique combination of functional groups and molecular framework allows it to interact with biological targets in ways that other similar compounds may not.
Properties
IUPAC Name |
7-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-4-20-12(3)14(11(2)18-20)9-19-8-6-13-5-7-17-16(21)15(13)10-19/h5,7H,4,6,8-10H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWGGXYGNMHNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN2CCC3=C(C2)C(=O)NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea](/img/structure/B6972762.png)
![1-[4-[1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]phenyl]imidazolidin-2-one](/img/structure/B6972767.png)
![1-[1-(Furan-2-yl)ethyl]-1-methyl-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea](/img/structure/B6972769.png)

![N-[1-(3-chlorophenyl)-2-pyridin-3-ylethyl]-1-methylpiperidin-4-amine](/img/structure/B6972771.png)
![2-[methyl-[(4-methylsulfinylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6972774.png)
![2-[1-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyrazine](/img/structure/B6972775.png)
![5-methoxy-N-[(2-methoxypyridin-4-yl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B6972778.png)
![3-[5-[(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]benzonitrile](/img/structure/B6972786.png)

![1-(3-chlorophenyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-2-pyridin-3-ylethanamine](/img/structure/B6972815.png)
![5-[2-(5-Methylpyridin-3-yl)ethyl]-3-(2-methylsulfonylpyridin-4-yl)-1,2,4-oxadiazole](/img/structure/B6972827.png)
![1-[(2-methyl-1,2,4-triazol-3-yl)methyl]-N-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6972836.png)
